
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile
Descripción general
Descripción
2,6-Dimethyl-4-(3-methyl-1H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile, abbreviated as 2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of indazoles, which are a type of heterocyclic compounds with a five-membered ring. The compound has been studied for its potential therapeutic effects and has been found to have a range of biological activities.
Aplicaciones Científicas De Investigación
2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN has been studied for its potential therapeutic applications. It has been found to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.
In Vivo
In vivo studies have shown that 2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN has anti-inflammatory properties. It has been found to reduce inflammation in animal models of inflammation. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
In Vitro
In vitro studies have shown that 2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN has anti-cancer properties. It has been found to inhibit the growth of several types of cancer cells, including breast, ovarian, and prostate cancer cells. Additionally, it has been found to induce apoptosis in cancer cells.
Mecanismo De Acción
Target of Action
The primary target of BAY-474 is the tyrosine-protein kinase c-Met . This protein plays a crucial role in various biological activities, making it an attractive target for oncology .
Mode of Action
BAY-474 acts as an inhibitor of the tyrosine-protein kinase c-Met . By inhibiting this protein, BAY-474 can disrupt the function of c-Met, leading to changes in the cell’s behavior.
Biochemical Pathways
The c-Met/HGF signaling pathway is the primary biochemical pathway affected by BAY-474 . This pathway plays a significant role in a diverse array of biological activities. The inhibition of c-Met by BAY-474 can disrupt this pathway, leading to downstream effects that can alter the behavior of the cell.
Pharmacokinetics
It is known that the compound is orally bioavailable . This means that it can be absorbed into the body when taken by mouth, which can impact its bioavailability and effectiveness.
Result of Action
The inhibition of c-Met by BAY-474 can lead to a variety of molecular and cellular effects. These effects depend on the specific biological context in which the compound is used. The primary result of bay-474’s action is the disruption of the c-met/hgf signaling pathway .
Actividad Biológica
2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN has been found to have a range of biological activities. In addition to its anti-inflammatory and anti-cancer effects, it has also been found to have anti-viral and anti-fungal properties.
Biochemical and Physiological Effects
2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been found to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it has been found to modulate the expression of genes involved in immune responses and cell adhesion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN in laboratory experiments include its low cost and availability, as well as its wide range of biological activities. However, there are some limitations to using this compound, including its potential toxicity and the lack of detailed information on its pharmacodynamics.
Direcciones Futuras
The future directions for research on 2,6-DM-4-Me-1H-Ind-1,4-DHP-3,5-DCN include further investigation into its pharmacodynamics, including its mechanism of action and potential toxicity. Additionally, further research should be conducted to investigate the potential therapeutic applications of this compound, such as its anti-inflammatory, anti-cancer, and anti-viral effects. Furthermore, further studies should be conducted to investigate the potential of this compound to modulate the expression of genes involved in cell cycle regulation and apoptosis, as well as immune responses and cell adhesion. Lastly, further research should be conducted to investigate the potential of this compound to be used in combination therapies.
Propiedades
IUPAC Name |
2,6-dimethyl-4-(3-methyl-2H-indazol-5-yl)-1,4-dihydropyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-9-14(7-18)17(15(8-19)10(2)20-9)12-4-5-16-13(6-12)11(3)21-22-16/h4-6,17,20H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVFMAAIXZONRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3C(=C(NC(=C3C#N)C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



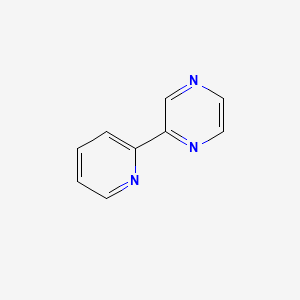

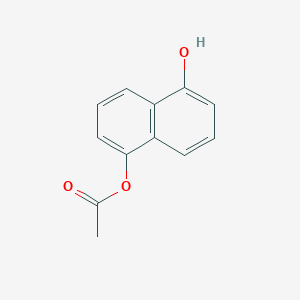
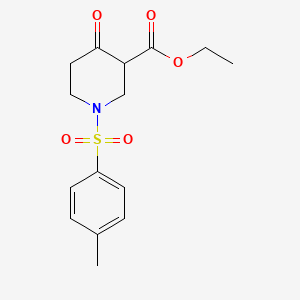
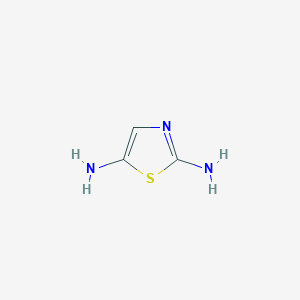

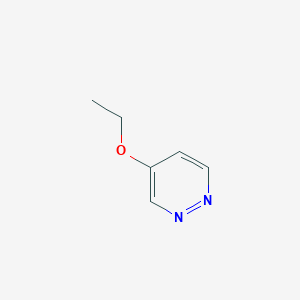
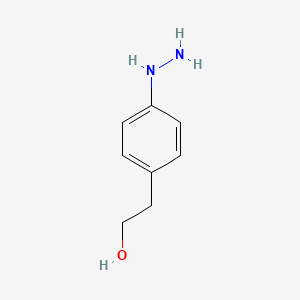
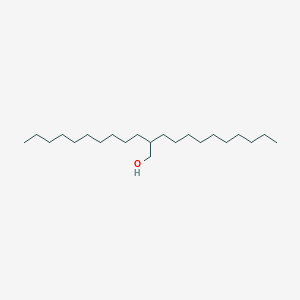
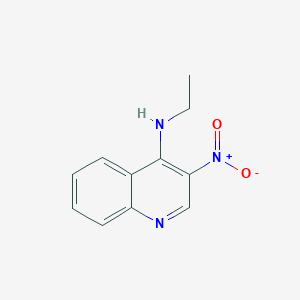

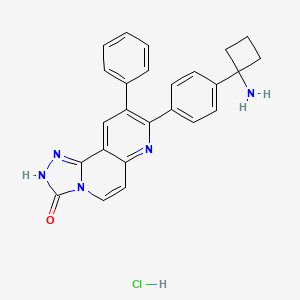
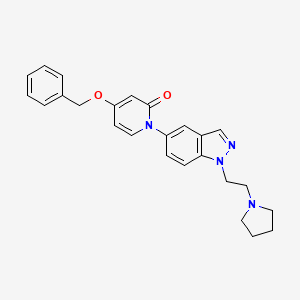
![3H-2,7-[3]Octeno-1H-azocino[1',2':1,5]pyrrolo[2,3-i]isoquinolin-7(7aH)-ol, 4,4a,9,10,11,12,14a,15-octahydro-5-(9H-pyrido[3,4-b]indol-1-yl)-, hydrochloride (1:1), (2S,4aR,7S,7aR,14aR,15aR)-](/img/structure/B3181682.png)